2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through reactions of boronic acids with alcohols .Molecular Structure Analysis
The molecular structure of this compound likely includes a phenyl ring attached to a boron atom, which is part of a dioxaborolane ring. This ring also includes two methyl groups and an oxygen atom .Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of a boronic ester with a halide or pseudohalide under palladium catalysis .Physical and Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are solid at room temperature .Scientific Research Applications
Synthesis and Biological Applications
- Serine Protease Inhibitors : The synthesis of derivatives of tetramethyl-[1,3,2]dioxaborolanes, including 2-mercapto- and 2-piperazino- (methyl-phenyl) variants, has been explored. These compounds have shown inhibitory activity against serine proteases like thrombin. This suggests potential biomedical applications, particularly in regulating physiological processes involving serine proteases (Spencer et al., 2002).
Material Science and Polymer Synthesis
- Polymer Synthesis : Research into the polymerization of monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has led to the development of polyfluorenes with narrow molecular weight distributions. This work is significant for the field of material science, especially in the creation of polymers with specific properties (Yokozawa et al., 2011).
Molecular Structure Analysis
- Crystallographic Studies : The molecular structure of compounds like 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been analyzed using techniques such as X-ray diffraction. These studies are vital for understanding the chemical and physical properties of these boron-containing compounds (Coombs et al., 2006).
Chemical Sensing and Detection
- H2O2 Detection in Living Cells : A derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, specifically designed for its fluorescent properties, has been applied for the detection of hydrogen peroxide in living cells. This advancement is crucial in biological studies and medical diagnostics (Nie et al., 2020).
Nanotechnology
- Nanoparticle Creation : The synthesis of heterodifunctional polyfluorenes from bromo- and tetramethyl-[1,3,2]dioxaborolanes has led to the development of nanoparticles with adjustable fluorescence emission. This research is significant in the field of nanotechnology, particularly for applications in imaging and sensing (Fischer et al., 2013).
Organoboron Chemistry
- Synthesis of Boron-Containing Stilbenes : Novel tetramethyl-dioxaborolane derivatives have been synthesized for potential applications in neurodegenerative disease therapies and material sciences. These compounds showcase the versatility of organoboron chemistry in medicinal and material research (Das et al., 2015).
Analytical Chemistry
- Trace Chemical Detection : Methods using phenyl boronic acid derivatization, involving compounds like 2-phenyl-1,3,2-dioxaborolane, have been developed for detecting trace chemicals in industrial solvents and lubricants. This is crucial in environmental monitoring and industrial quality control (Luong et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(3-chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQUKGKJTWQAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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